molecular formula C18H12N2OS B2422514 2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole CAS No. 337920-62-4

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole

Cat. No.: B2422514
CAS No.: 337920-62-4
M. Wt: 304.37
InChI Key: IZPNEMZZKLGKNL-UHFFFAOYSA-N
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Description

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with 2-chloro-3-pyridinecarboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring.

Reaction Conditions:

    Reagents: 2-aminothiophenol, 2-chloro-3-pyridinecarboxylic acid

    Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)

    Temperature: 80-120°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, Acetic acid (CH3COOH), 25-50°C

    Reduction: LiAlH4, NaBH4, Tetrahydrofuran (THF), 0-25°C

    Substitution: Nucleophiles such as amines or thiols, DMF or DMSO, 50-100°C

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzothiazoles

Scientific Research Applications

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8-trimethoxy-2-(2-phenoxy-3-pyridyl)-4H-3,1-benzoxazin-4-one
  • 5-(2-Phenoxy-3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine
  • N-ethyl-N’-[(2-phenoxy-3-pyridinyl)methyl]urea

Uniqueness

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzothiazole core, combined with the phenoxy and pyridinyl substituents, allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(2-phenoxypyridin-3-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c1-2-7-13(8-3-1)21-17-14(9-6-12-19-17)18-20-15-10-4-5-11-16(15)22-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPNEMZZKLGKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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